molecular formula C9H6BrClN2O2 B2605837 Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate CAS No. 1820683-44-0

Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B2605837
CAS No.: 1820683-44-0
M. Wt: 289.51
InChI Key: LVSBVWUPFZQCLR-UHFFFAOYSA-N
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Description

Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 6th positions, respectively, on the imidazo[1,2-A]pyridine ring, and a carboxylate ester group at the 2nd position. It is widely used as an intermediate in organic synthesis and has applications in medicinal chemistry due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a bromoacetyl chloride derivative, followed by cyclization in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve organic solvents, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group.

Biological Activity

Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate (CAS Number: 1820683-44-0) is a heterocyclic compound notable for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

Structural Characteristics

This compound is characterized by:

  • Bromine and Chlorine Substituents : Located at the 8th and 6th positions of the imidazo[1,2-A]pyridine ring.
  • Carboxylate Ester Group : Positioned at the 2nd position, contributing to its reactivity and biological properties.
PropertyValue
Molecular FormulaC₉H₆BrClN₂O₂
Molecular Weight289.51 g/mol
CAS Number1820683-44-0

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for antimicrobial applications.
  • Signal Transduction Modulation : The compound can modulate various signaling pathways by interacting with kinases and other proteins, influencing cellular responses.
  • DNA Interaction : Preliminary studies suggest that it may bind to nucleic acids, potentially affecting gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including multidrug-resistant strains of bacteria. In vitro studies have demonstrated its effectiveness in inhibiting the growth of:

  • Mycobacterium tuberculosis
  • Staphylococcus aureus

These findings suggest its potential as a scaffold for developing new antibiotics.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound has selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly among different cancer types:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)20.0

Study on Antitubercular Activity

A study published in Journal of Medicinal Chemistry evaluated the antitubercular activity of this compound through a series of in vitro assays. The results indicated that the compound inhibited the growth of Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, showcasing its potential as a lead compound in tuberculosis treatment.

Cytotoxicity Assessment

In another study focusing on its cytotoxic effects, researchers assessed the compound's impact on various cancer cell lines using MTT assays. The findings suggested that the compound induced apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as an anticancer agent.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of novel therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity:

  • Antimicrobial Agents : Development of derivatives aimed at combating resistant bacterial strains.
  • Anticancer Drugs : Exploration of analogs with improved potency and reduced toxicity.

Properties

IUPAC Name

methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSBVWUPFZQCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=C(C2=N1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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